B1577557 Cecropin-A1/A2

Cecropin-A1/A2

Cat. No.: B1577557
Attention: For research use only. Not for human or veterinary use.
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Description

Cecropin-A1 and Cecropin-A2 are naturally occurring antimicrobial peptides (AMPs) first identified in the hemolymph of the giant silk moth, Hyalophora cecropia . They are key components of the innate immune system in insects, including Drosophila melanogaster from which they are derived . These peptides are characterized by their small size, cationic charge, and linear α-helical structure, which allows them to target and disrupt bacterial cell membranes . The primary research value of Cecropin-A1/A2 lies in their potent, broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria . Their mechanism of action involves a electrostatic interaction with the negatively charged bacterial membrane, leading to permeabilization and the formation of pore structures that cause cell lysis and death . This makes them compelling candidates for investigating new therapeutic strategies against multi-drug resistant (MDR) bacterial infections . Beyond their direct antibacterial role, these peptides exhibit significant promise in other research areas. Studies have shown that cecropins, including Cecropin A, possess selective anticancer (antitumor) properties against a range of human cancer cell lines, such as leukemias, lymphomas, and bladder carcinomas, often by inducing pore formation in the cancer cell membranes or triggering apoptosis . Furthermore, certain cecropins demonstrate anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, and they also show potential in anti-biofilm and anti-malarial research . This multifaceted bioactivity makes this compound an invaluable tool for researchers in immunology, microbiology, oncology, and drug discovery. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antibacterial

sequence

GWLKKIGKKIERVGQHTRDATIQGLGIAQQAANVAATARG

Origin of Product

United States

Molecular Biology and Biogenesis of Cecropin A1/a2

Gene Organization and Genomic Loci of Cecropin-A1/A2

The genes encoding Cecropin-A1 and Cecropin-A2 are part of a larger cecropin (B1577577) gene family and are typically found in a compact cluster within the genomes of various insect species. In the fruit fly, Drosophila melanogaster, the cecropin locus is situated at the chromosomal location 99E on the right arm of the third chromosome. embopress.orgbiorxiv.org This locus is notably compact, containing three expressed genes (CecA1, CecA2, and CecB) and two pseudogenes within a span of less than 4 kilobases (kb) of DNA. embopress.org The CecA1 and CecA2 genes encode for an identical mature peptide, indicating a recent gene duplication event. biorxiv.org Their nucleotide sequences, however, exhibit some silent mutations. biorxiv.org

In the silkworm, Bombyx mori, the organization is more complex, with the cecropin gene family consisting of at least 14 members, including two Cecropin A genes (CecA1 and CecA2). mdpi.com These genes are organized into two clusters located on different chromosomes. mdpi.com The CecA1 and CecA2 genes in Bombyx mori also encode for identical preprocecropin A proteins and each contains two exons separated by an intron. tandfonline.comnih.gov The introns, however, differ in size, being 609 base pairs (bp) in CecA1 and 929 bp in CecA2. tandfonline.comnih.gov

**Table 1: Genomic Organization of this compound in Drosophila melanogaster and *Bombyx mori***

Feature Drosophila melanogaster Bombyx mori
Genomic Locus Chromosome 3R, position 99E embopress.org Chromosome 6 nih.gov
Gene Cluster Compact cluster with CecA1, CecA2, CecB, and two pseudogenes within ~4 kb embopress.org Part of a larger family with at least 14 members in two clusters mdpi.com
CecA1/A2 Identity Identical mature peptide, few silent nucleotide mutations biorxiv.org Identical preprocecropin A protein, six nucleotide substitutions in coding regions tandfonline.com
Introns Not explicitly detailed in provided search results One intron per gene; 609 bp in CecA1, 929 bp in CecA2 tandfonline.comnih.gov
Exons 2 nih.gov 2 tandfonline.com

Transcriptional Regulation of this compound Expression

The expression of Cecropin-A1 and Cecropin-A2 is tightly regulated at the transcriptional level, primarily through conserved immune signaling pathways that are activated in response to microbial infections.

Immune Pathway Regulation (e.g., Imd and Toll Pathways)

The induction of this compound expression is predominantly controlled by the Immune deficiency (Imd) and Toll signaling pathways. biorxiv.org The Imd pathway is mainly activated by diaminopimelic acid (DAP)-type peptidoglycan from Gram-negative bacteria, leading to the activation of the NF-κB-like transcription factor Relish. frontiersin.org The Toll pathway, on the other hand, is typically triggered by lysine-type peptidoglycan from Gram-positive bacteria and fungal β-1,3-glucans, resulting in the activation of the NF-κB transcription factors Dorsal and Dif. pnas.org

While the Imd pathway is the principal regulator of cecropin gene expression, the Toll pathway also contributes, often in a synergistic manner. biorxiv.orgnih.gov Studies in Drosophila have shown that simultaneous stimulation of both pathways leads to a significantly higher expression of CecropinA1 compared to the activation of either pathway alone. nih.gov This synergistic activation likely occurs at the level of transcription factor cooperation. pnas.orgnih.gov The 5'-upstream regions of the Cecropin A genes in Bombyx mori contain NF-κB-like elements, which are binding sites for these transcription factors. tandfonline.comnih.gov

The induction of CecropinA1 is a hallmark of the Imd pathway activation. pnas.org In Drosophila S2 cells, stimulation with Gram-negative peptidoglycan leads to a robust and rapid expression of CecropinA1. nih.gov Furthermore, the imd gene is crucial for the local expression of cecropin in barrier epithelia, such as the epidermis, in response to infection. nih.gov

Post-Transcriptional Control Mechanisms (e.g., mRNA Stability, AU-rich Elements)

Following transcription, the expression of Cecropin-A1 is further regulated at the post-transcriptional level, primarily through mechanisms that control mRNA stability. The 3'-untranslated region (3'-UTR) of the Cecropin A1 (CecA1) mRNA contains AU-rich elements (AREs), which are conserved sequences that target mRNAs for rapid degradation. nih.govulb.ac.besemanticscholar.org

The presence of these AREs leads to a transient expression profile for CecA1 mRNA. nih.govulb.ac.be Upon immune stimulation, the CecA1 mRNA is initially stabilized, allowing for a rapid accumulation of the transcript. nih.gov Subsequently, the AREs mediate the deadenylation and decay of the mRNA, ensuring that the production of the antimicrobial peptide is shut down once the infection is cleared. nih.govulb.ac.be

This process is mediated by the RNA-binding protein TIS11, the Drosophila homolog of the mammalian Tristetraprolin (TTP). nih.govresearchgate.netnih.gov TIS11 binds to the ARE in the CecA1 3'-UTR and recruits the CCR4-CAF-NOT deadenylase complex, which accelerates the removal of the poly(A) tail, a key step in mRNA degradation. nih.govulb.ac.be The deadenylation of CecA1 mRNA is a biphasic process, with an initial TIS11-independent phase followed by a TIS11-dependent phase. nih.govulb.ac.be

Table 2: Key Regulators of this compound Expression

Regulatory Level Factor Function Key Findings
Transcriptional Imd Pathway (Relish) Primary activator in response to Gram-negative bacteria. biorxiv.orgfrontiersin.org Essential for both systemic and local Cecropin expression. biorxiv.orgnih.gov
Transcriptional Toll Pathway (Dif/Dorsal) Secondary activator, often synergistic with Imd. biorxiv.orgnih.gov Contributes to a heightened immune response. nih.gov
Post-Transcriptional AU-rich Elements (AREs) cis-acting elements in the 3'-UTR that promote mRNA decay. nih.govsemanticscholar.org Responsible for the transient expression profile of CecA1 mRNA. nih.govulb.ac.be
Post-Transcriptional TIS11 Protein Binds to AREs and recruits deadenylase complex. nih.govresearchgate.netnih.gov Accelerates the deadenylation and subsequent degradation of CecA1 mRNA. nih.govulb.ac.be

Precursor Processing and Maturation of this compound

Cecropin-A1 and Cecropin-A2 are synthesized as inactive precursor proteins, known as preprocecropins, which undergo several processing steps to become mature, active peptides. The preprocecropin consists of a signal peptide, a propeptide, and the mature peptide sequence. oup.comnih.gov

The signal peptide, located at the N-terminus, directs the nascent polypeptide chain into the endoplasmic reticulum for secretion. This signal peptide is then cleaved off. oup.com Following the signal peptide is a propeptide region. oup.com The mature, active form of the peptide is released through the proteolytic cleavage of these signal and propeptide domains. oup.com In some cases, additional post-translational modifications, such as C-terminal amidation, are required for full activity. frontiersin.org In Anticarsia gemmatalis, a cleavage site for the signal peptide of a Cecropin B-like peptide was identified between two alanine (B10760859) residues. scielo.brnih.gov

Heterologous Expression Systems for Recombinant this compound Production

The production of recombinant this compound for research and potential therapeutic applications has been achieved using various heterologous expression systems. The most common host is the bacterium Escherichia coli due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and strains. mdpi.comkuleuven.be

However, the direct expression of antimicrobial peptides like cecropins in E. coli can be toxic to the host cells. To overcome this, cecropins are often expressed as fusion proteins. scielo.brnih.gov Common fusion partners include tags like the maltose-binding protein (MBP) or a His-tag, which can aid in solubility, purification, and protect the peptide from intracellular degradation. scielo.brnih.gov For instance, a self-aggregating protein, ELK16, has been used as a fusion partner for Cecropin A, allowing for high-yield production and a simplified purification process. nih.gov

Yeast systems, such as Pichia pastoris and Saccharomyces cerevisiae, are also utilized for recombinant cecropin production. semanticscholar.orgresearchgate.net These eukaryotic hosts can perform some post-translational modifications and are often capable of secreting the recombinant protein, which can simplify downstream processing.

Table 3: Common Heterologous Expression Systems for Cecropin Production

Expression System Host Organism Common Strategies Advantages
Bacterial Escherichia coli mdpi.comkuleuven.be Fusion with tags (e.g., His-tag, MBP, ELK16) to increase solubility and aid purification. scielo.brnih.gov Rapid growth, high yield, low cost, well-established protocols. mdpi.com
Yeast Pichia pastoris semanticscholar.orgcdnsciencepub.com Secretory expression. Capable of some post-translational modifications, can secrete the protein. mdpi.com
Yeast Saccharomyces cerevisiae researchgate.net Secretory expression. Eukaryotic system, generally recognized as safe (GRAS) status.

Mechanisms of Antimicrobial Action of Cecropin A1/a2

Interactions with Microbial Membranes

Cecropin-A1 and Cecropin-A2 induce rapid and concentration-dependent permeabilization of microbial membranes. nih.govnih.govasm.org Studies have demonstrated that these peptides can cause the leakage of intracellular components by compromising membrane integrity. nih.govmdpi.com For instance, the interaction of Cecropin (B1577577) A with E. coli membranes leads to permeabilization and depolarization, with the concentration dependence of these events closely mirroring its bactericidal activity. nih.govasm.orgresearchgate.net This suggests a direct link between membrane disruption and cell killing. asm.orgsb-peptide.com The process is often rapid, with Cecropin A capable of killing Candida albicans within 40 minutes. mdpi.com The initial disruption of the outer membrane is a key step, followed by damage to the cytoplasmic membrane. nih.gov This permeabilizing action is not limited to bacteria, as Cecropin A has also been shown to alter the permeability and fluidity of fungal cell membranes. mdpi.com

The dynamics of this process can be localized. Fluorescence microscopy has revealed that the initial permeabilization of the E. coli outer membrane by Cecropin A occurs at specific regions, particularly at curved surfaces and septating zones. nih.gov A distinct time lag is observed, with several minutes passing before outer membrane disruption and a subsequent shorter lag of about 30 seconds before cytoplasmic membrane permeabilization. nih.gov This suggests a multi-step process that may involve peptide accumulation and organization on the membrane surface before catastrophic disruption.

Two primary models are proposed to explain the membrane-disrupting action of cecropins: the "carpet" model and the "pore formation" model. nih.govnih.govcambridge.org

Carpet Model: In this model, the peptide monomers first bind to the surface of the microbial membrane, aligning parallel to the lipid bilayer. mdpi.comcabidigitallibrary.org As the concentration of peptides on the surface increases, they form a "carpet-like" layer. nih.govasm.orgmdpi.com This accumulation disrupts the packing of the phospholipid bilayer, leading to a detergent-like effect that causes membrane disintegration and the formation of micelles. mdpi.comchemistrycongresses.ch Molecular dynamics simulations support this model, indicating that the interaction is stabilized when the peptide's apolar side is buried within the hydrophobic lipid tails. cabidigitallibrary.org This model is particularly favored at higher peptide concentrations. mdpi.com Evidence for a carpet-like mechanism has been observed for Cecropin A and other cecropins, where they cause extensive membrane disruption. cea.fracs.orgmdpi.com

Pore Formation Model: At lower concentrations, cecropins are thought to form transmembrane pores or channels. nih.govmdpi.com After initial binding, the peptides insert into the membrane and aggregate to form structures that allow the passage of ions and small molecules, disrupting the cell's electrochemical gradients and leading to death. nih.govasm.orgmdpi.com Several types of pores have been suggested, including "barrel-stave" pores, where the peptides form the staves of a barrel-like channel, and "toroidal" pores, where the peptides and lipid head groups curve together to line the channel. cambridge.orgresearchgate.net Studies have shown that Cecropin A can form ion channels in synthetic lipid bilayers, supporting this model. nih.govnih.gov

It is likely that Cecropin-A1 and A2 can utilize both mechanisms, with the operative model being dependent on factors such as peptide concentration and the specific lipid composition of the target membrane. nih.govmdpi.com

The initial step in the antimicrobial action of Cecropin-A1/A2 is their binding to the microbial membrane, a process driven by both electrostatic and hydrophobic interactions. mdpi.comcabidigitallibrary.orgnih.gov

Electrostatic Interactions: Cecropins are cationic peptides, carrying a net positive charge. jmb.or.krrsc.org This allows for a strong initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. mdpi.comnih.govjmb.or.kr This electrostatic binding is crucial for concentrating the peptides at the membrane surface, a prerequisite for subsequent disruptive actions. rcsb.orgrcsb.org

Hydrophobic Interactions: Following the initial electrostatic binding, hydrophobic interactions play a key role. cabidigitallibrary.orgnih.gov Cecropins possess amphipathic α-helical structures, meaning they have distinct hydrophobic and hydrophilic faces. nih.govcambridge.org The hydrophobic regions of the peptide insert into the nonpolar, hydrophobic core of the lipid bilayer. mdpi.comcabidigitallibrary.orgnih.gov This insertion is energetically favorable and is critical for destabilizing the membrane structure. cabidigitallibrary.org The interplay between the positively charged residues interacting with the lipid phosphate (B84403) groups and the non-polar side chains burrowing into the hydrophobic core is fundamental to the peptide's ability to permeabilize and disrupt the membrane. mdpi.comcabidigitallibrary.org

Proposed Models of Membrane Disruption (e.g., Carpet Model, Pore Formation)

Subcellular Target Engagement within Microorganisms

While the primary mechanism of action for this compound is the disruption of the microbial cell membrane, there is growing evidence that these peptides can also translocate into the cytoplasm and interact with intracellular targets. nih.govjmb.or.kr This dual-action mechanism enhances their antimicrobial efficacy.

Once the membrane is permeabilized, cecropins can enter the cell and interfere with essential cellular processes. nih.govcambridge.org Studies have shown that Cecropin A2 can bind to bacterial genomic DNA. nih.gov This interaction is concentration-dependent and is thought to occur after the peptide has permeabilized the membrane. nih.gov The binding to nucleic acids could inhibit DNA replication and transcription, contributing to cell death. cambridge.org

In addition to nucleic acids, other potential intracellular targets include enzymes and ribosomes, where binding could inhibit protein synthesis. chemistrycongresses.ch For some fungi, cecropins have been shown to induce the production of reactive oxygen species (ROS) and cause changes in the mitochondrial membrane potential, suggesting an interaction with mitochondria that leads to apoptosis-like cell death. mdpi.com This multi-target approach, acting on both the cell membrane and intracellular components, may reduce the likelihood of microorganisms developing resistance. researchgate.netdntb.gov.ua

Specificity in Action Against Diverse Microbial Species

Cecropin-A1 and A2 exhibit a broad spectrum of antimicrobial activity, yet they also display a degree of specificity in their action against different microbial species. sb-peptide.comnih.gov This specificity is influenced by the structural characteristics of the peptides and the composition of the microbial membranes.

Generally, cecropins are highly effective against Gram-negative bacteria. nih.govsb-peptide.comfrontiersin.org The outer membrane of Gram-negative bacteria, rich in negatively charged lipopolysaccharides (LPS), provides a strong initial binding site for the cationic cecropins. nih.govjmb.or.kr Cecropin A2 has shown potent activity against pathogens like Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov

Their activity against Gram-positive bacteria can be more variable. sb-peptide.commdpi.com Some studies report significant activity, while others find them less effective compared to their action on Gram-negative species. nih.gov The thicker peptidoglycan layer of Gram-positive bacteria may present a barrier to the peptides reaching the cell membrane.

Cecropins also possess fungicidal properties. sb-peptide.commdpi.com For example, Cecropin A is effective against Candida albicans and species of Aspergillus and Fusarium. sb-peptide.commdpi.com The mechanism involves disruption of the fungal cell wall and membrane. mdpi.com

Interestingly, single amino acid changes in the cecropin sequence can significantly impact their activity against specific pathogens, highlighting the subtle nature of their specificity. acs.org The ability to discriminate between microbial and mammalian cells is a key feature. The lower negative charge and presence of cholesterol in mammalian cell membranes are thought to reduce the binding and disruptive activity of cecropins, contributing to their low toxicity towards host cells. nih.govfrontiersin.org

Interactive Data Table: Antimicrobial Activity of Cecropin-A2

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Cecropin-A2 against a range of bacterial species.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Pseudomonas aeruginosaPA1432-64 nih.gov
Klebsiella pneumoniae-4 nih.gov
Acinetobacter baumannii-2 nih.gov
Staphylococcus aureus->64 nih.gov
Enterococcus faecium->64 nih.gov
Escherichia coliATCC 259222-8 mdpi.com

Structure Activity Relationships and Rational Design of Cecropin A1/a2 Analogs

Structural Determinants of Cecropin-A1/A2 Biological Activity

The antimicrobial efficacy of cecropins is not merely a function of their amino acid composition but is critically dependent on their three-dimensional structure, particularly in the presence of microbial membranes. malariaworld.orgmdpi.com This structure is characterized by distinct domains and conformations that are essential for its mechanism of action.

A defining characteristic of cecropins is their ability to adopt an amphiphilic α-helical structure. mdpi.comexplorationpub.comresearchgate.net While they exist as disordered, random coils in aqueous solutions, they undergo a conformational change upon interacting with the negatively charged environment of a bacterial membrane, folding into an α-helical structure. mdpi.com This structure is crucial for their function. mdpi.com

The peptide is composed of two primary helical domains: an N-terminal amphipathic helix and a C-terminal hydrophobic helix. acs.orgmalariaworld.orgmdpi.com The amphipathic nature means that the helix has a polar, hydrophilic face and a non-polar, hydrophobic face. This arrangement allows the polar residues to interact with the phosphate (B84403) headgroups of the lipid bilayer, while the non-polar residues can insert into the membrane's hydrophobic core. explorationpub.com

Connecting the N- and C-terminal helices is a flexible hinge region, often containing proline and/or glycine (B1666218) residues. acs.orgmalariaworld.orgmdpi.commdpi.com This hinge is not merely a linker but a critical functional component. It is hypothesized to provide the necessary flexibility for the peptide to correctly orient itself, span the bacterial membrane, and ultimately disrupt its integrity. acs.orgnih.gov

The importance of this region has been demonstrated through peptide engineering. Studies on hybrid peptides have shown that deleting the hinge sequence significantly diminishes lytic activity against both bacterial and tumor cells. nih.govrcsb.org Conversely, replacing the natural hinge sequence (e.g., Gly-Ile-Gly) with a single proline residue, which is known to induce a bend in peptide chains, can successfully retain the peptide's potent activity. nih.govrcsb.org This suggests that the structural bend or flexibility conferred by the hinge is more important than the specific amino acid sequence itself for enabling the C-terminal helix to span the lipid bilayer. nih.gov

The two terminal domains of this compound have distinct and complementary roles in its antimicrobial action. mdpi.comnih.gov

The N-terminal domain is characteristically amphipathic and highly cationic, containing multiple positively charged lysine (B10760008) residues. malariaworld.orgmdpi.com This positive charge is fundamental for the initial interaction, driving the electrostatic attraction between the peptide and the negatively charged components of bacterial membranes, such as phospholipids. malariaworld.orgnih.gov Furthermore, the N-terminal region of many cecropins contains a tryptophan residue at position 2, which acts as a membrane anchor, facilitating the partial insertion of the peptide into the lipid bilayer. nih.gov

The C-terminal domain is more uniformly hydrophobic. acs.orgmalariaworld.org Following the initial binding mediated by the N-terminus, the hydrophobic C-terminal helix is believed to insert deep into the lipid membrane. acs.org This insertion is a key step in disrupting the membrane's barrier function, likely through the formation of pores or channels that lead to cell death. acs.org In the native cecropins from D. melanogaster, the entire C-terminal hydrophobic domain is identical across CecA, CecB, and CecC. acs.org Additionally, many natural cecropins feature a C-terminal amidation, a post-translational modification that neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge and enhancing its antimicrobial activity. mdpi.com

Significance of the Flexible Hinge Region

Impact of Amino Acid Substitutions and Modifications on Activity

Even minor alterations to the amino acid sequence of cecropins can have a profound impact on their biological activity. Research has shown that single amino acid substitutions can alter antimicrobial potency by as much as 16-fold. acs.org

Modifications in the hinge region are particularly consequential. For instance, changing a single amino acid in the hinge can dramatically shift the minimum inhibitory concentration (MIC) against various bacteria. acs.org The substitution of Val for Gly at position 24 in D. melanogaster cecropins was found to enhance antibacterial activity, demonstrating that subtle changes in the hinge's flexibility or bulkiness can fine-tune the peptide's effectiveness. acs.org

The N-terminal domain is also sensitive to substitutions. In a study of a Cecropin (B1577577) A-Magainin 2 hybrid peptide, replacing the crucial tryptophan at position 2 (Trp2) with a non-aromatic, non-hydrophobic alanine (B10760859) residue led to a drastic decrease in antibiotic activity. nih.govrcsb.org However, substituting Trp2 with another bulky hydrophobic residue, leucine, retained the peptide's activity, underscoring the importance of a hydrophobic anchor at this position. nih.govrcsb.org

Table 1: Effect of Amino Acid Substitutions in a Cecropin A-Magainin 2 Hybrid Peptide (CA-MA) on Activity This table summarizes findings from studies where the hinge region and N-terminal Trp2 of the CA(1-8)-MA(1-12) hybrid peptide were modified.

Peptide AnalogModificationRegion ModifiedObserved Effect on ActivityReference
P1 (Hinge Deletion)Gly-Ile-Gly sequence deletedHingeSignificantly decreased lytic and pore-forming activity nih.govrcsb.org
P2 (Proline Substitution)Gly-Ile-Gly replaced with ProHingeRetained effective lytic and pore-forming activity nih.govrcsb.org
P3 (Alanine Substitution)Trp2 replaced with AlaN-terminusDrastic decrease in antibiotic activity nih.govrcsb.org
P4 (Leucine Substitution)Trp2 replaced with LeuN-terminusRetained antibiotic activity nih.govrcsb.org

Strategies for Peptide Engineering and Optimization

The detailed understanding of cecropin's structure-activity relationships has enabled the rational design of novel peptides with improved characteristics. mdpi.comsci-hub.se A primary strategy involves creating hybrid peptides that combine functional domains from different parent molecules to generate enhanced or novel activities. nih.govnih.gov

Hybrid peptides are chimeric molecules constructed by fusing functional domains from two or more distinct parent peptides. This approach aims to combine the desirable attributes of the parent molecules, such as the target specificity of one and the high potency of another. nih.gov

A well-studied example is the Cecropin A-Magainin 2 hybrid (CA-MA) , typically constructed by linking the N-terminal 1-8 residues of Cecropin A with the N-terminal 1-12 residues of Magainin 2. nih.govrcsb.orgrcsb.org This hybrid exhibits potent antimicrobial activity but, importantly, lacks the hemolytic (red blood cell-destroying) activity, making it selectively toxic to microbes. nih.govrcsb.org Its structure features a short N-terminal helix and a C-terminal helix, separated by the flexible hinge, which is crucial for its selective lytic activity. nih.govrcsb.org Increasing the hydrophobicity of this hybrid through amino acid substitution was found to be important for enhancing antiviral activity. nih.gov

In contrast, the Cecropin A-Melittin hybrid (CA-ME) , which combines the N-terminus of Cecropin A with a segment of the bee venom peptide Melittin (B549807), also displays strong antibacterial action. rcsb.org However, unlike the CA-MA hybrid, CA-ME is also hemolytic, indicating it is disruptive to eukaryotic cell membranes as well as prokaryotic ones. rcsb.org A minimal version of this hybrid, CM15, retains strong antimicrobial efficacy without the high hemolytic properties of melittin. acs.orgmdpi.com Structural analysis revealed that the CA-ME hybrid adopts a more extended α-helical structure in its Melittin domain compared to the CA-MA hybrid, a feature that may contribute to its broader lytic activity. rcsb.org

These studies demonstrate that by combining functional domains—such as the bacterial membrane-targeting N-terminus of Cecropin A with the potent pore-forming domains of other peptides—it is possible to engineer molecules with tailored activity spectra. nih.gov For instance, a hybrid linking the N-terminal helix of Aedes aegypti cecropin A with the C-terminal helix of Drosophila melanogaster cecropin A1 created a molecule with sub-micromolar antibacterial activity and a target specificity different from either parent peptide. nih.gov

Table 2: Comparison of Cecropin A-Based Hybrid Peptides This table compares the structural and functional properties of two prominent hybrid peptides based on the N-terminus of Cecropin A.

Hybrid PeptideCompositionKey Structural FeatureAntibacterial ActivityHemolytic ActivityReference
CA(1-8)-MA(1-12)Cecropin A (1-8) + Magainin 2 (1-12)Severely bent structure with a flexible hingeStrongLow / None nih.govrcsb.org
CA(1-8)-ME(1-12)Cecropin A (1-8) + Melittin (1-12)Extended α-helix in the melittin domainStrongHigh rcsb.org
CM15Cecropin A (1-7) + Melittin (2-9)Short hybrid, lacks proline hingeStrongLow acs.orgmdpi.com

Fusion Strategies with Other Antimicrobial Agents (e.g., Lysins)

Fusing Cecropin-A with other antimicrobial agents, such as bacteriophage-derived lysins, is an innovative strategy to overcome the protective outer membrane of Gram-negative bacteria. csic.esnih.gov Lysins are enzymes that degrade the peptidoglycan layer of the bacterial cell wall, but for Gram-negative bacteria, this layer is shielded by an outer membrane that prevents direct access. csic.esnih.gov Cecropin-A, with its ability to permeabilize this outer membrane, can act as a delivery vehicle for the lysin. nih.govfrontiersin.org

Research has demonstrated the effectiveness of this approach. In one study, the antimicrobial peptide (AMP) Cecropin-A was fused to the N-terminus of the endolysin AbEndolysin. nih.govfrontiersin.org This engineered chimeric endolysin, named eAbEndolysin, showed a two- to eight-fold increase in bactericidal activity against various multidrug-resistant (MDR) Acinetobacter baumannii clinical isolates compared to the parental lysin alone. nih.govresearchgate.net Similarly, fusing Cecropin-A to the lysin LysMK34 via a linker of three Ala-Gly repeats created an engineered lysin (eLysMK34) with improved minimum inhibitory concentrations (MICs) and a faster, more extensive killing rate against A. baumannii. csic.es This fusion strategy renders the bactericidal effect more robust and less dependent on intracellular osmotic pressure. csic.es

Beyond lysins, Cecropin-A has been used as a component in hybrid peptides with other AMPs. A well-studied example is a hybrid peptide known as CA-MA, which incorporates the N-terminal residues (1-8) of Cecropin-A and the N-terminal residues (1-12) of Magainin 2. rcsb.orgnih.govsci-hub.se This fusion combines the distinct properties of both peptides to create a potent antimicrobial agent. Another rationally designed peptide, HEA-9, was created by hybridizing the active residues from the N-terminus of Cecropin-A (residues 3-9) with the helical N-terminus of BMAP-27 (residues 3-14). japsonline.com These fusion strategies highlight a versatile approach to enhance and broaden the antimicrobial spectrum of Cecropin-A.

Compound NameFusion PartnerTarget OrganismKey Finding
eAbEndolysinAbEndolysinAcinetobacter baumannii2-8 fold increase in bactericidal activity against MDR strains. nih.govfrontiersin.org
eLysMK34LysMK34Acinetobacter baumanniiImproved MICs and enhanced killing rate, including against colistin-resistant strains. csic.es
CA-MAMagainin 2 (1-12)Bacteria, VirusesCreates a potent hybrid peptide with broad-spectrum activity. rcsb.orgnih.gov
HEA-9BMAP-27 (3-14)BacteriaDesigned to have improved activity and selectivity by combining active residues. japsonline.com

Sequence Truncation and Loop Optimization

The structure of Cecropin-A, characterized by two α-helices connected by a flexible hinge or loop region, is crucial for its mechanism of action. nih.gov Modifying this structure through sequence truncation and loop optimization offers a path to creating more effective and selective analogs.

The hinge region allows the peptide to adopt a specific conformation upon interacting with a bacterial membrane, enabling the C-terminal helix to span the lipid bilayer. rcsb.org The importance of this flexibility was demonstrated in studies of the CA-MA hybrid peptide. rcsb.org An analog where the central Gly-Ile-Gly hinge sequence was deleted exhibited significantly reduced lytic activity against both bacterial and tumor cells. rcsb.org Conversely, replacing the hinge with a single proline residue, which also induces a bend, retained the peptide's potent pore-forming activity. rcsb.org This indicates that the flexibility or bending potential in the central part of the peptide is a critical structural feature for its bioactivity. rcsb.org

Sequence truncation, the shortening of the peptide chain, is another rational design tool. The hybrid peptide HEA-9 was constructed using a truncated N-terminal segment of Cecropin-A (residues 3-9). japsonline.com This approach aims to isolate the most critical residues responsible for antimicrobial action while potentially reducing cytotoxicity or production costs. Derivatives of Cecropin-A, such as Pep3 and its subsequent analog BP76, have been developed through such modifications, resulting in improved activity against phytopathogenic bacteria and reduced susceptibility to degradation by proteases. These findings underscore that targeted truncation and optimization of the loop region are effective strategies for modulating the activity and stability of Cecropin-A based peptides.

PeptideModificationEffect on ActivityReference
P1 (CA-MA analog)Deletion of Gly-Ile-Gly hingeSignificantly decreased lytic activity rcsb.org
P2 (CA-MA analog)Substitution of Gly-Ile-Gly hinge with ProlineRetained effective lytic and pore-forming activity rcsb.org
HEA-9N-terminus derived from truncated Cecropin-A (3-9)Designed for improved activity and selectivity japsonline.com
BP76Derivative of Pep3 (a Cecropin-A derivative)Improved activity against phytopathogenic bacteria

C-terminal Amidation and its Influence on Bioactivity

C-terminal amidation is a common post-translational modification found in many naturally occurring peptides, including some cecropins. mdpi.comresearchgate.net This chemical modification involves replacing the C-terminal carboxyl group (-COOH) with an amide group (-CONH2), a change that has a profound influence on the peptide's biological activity. mdpi.com

The primary benefit of C-terminal amidation is the enhancement of antimicrobial potency. mdpi.comresearchgate.net Amidated peptides generally exhibit greater bactericidal activity compared to their non-amidated (carboxylated) counterparts. mdpi.com Several factors contribute to this improved efficacy. First, the amidation neutralizes the negative charge of the C-terminal carboxylate, which can increase the peptide's net positive charge. rsc.org This enhances the initial electrostatic interactions with the negatively charged components of bacterial membranes. researchgate.net

Second, amidation increases the hydrophobicity of the C-terminal end, which facilitates the peptide's ability to partition into the hydrophobic core of the lipid membrane. mdpi.comfrontiersin.org This modification has also been linked to an increase in the stability of the α-helical structure, particularly at the peptide-membrane interface, which enables greater membrane disruption. rsc.org Finally, C-terminal amidation can confer increased resistance to degradation by carboxypeptidases, enzymes that cleave amino acids from the C-terminus of proteins and peptides, thus improving the peptide's stability and turnover rate in biological environments. mdpi.com

ModificationProperty InfluencedResulting Effect
C-terminal AmidationNet ChargeIncreases net positive charge, enhancing attraction to bacterial membranes. rsc.org
C-terminal AmidationHydrophobicityIncreases hydrophobicity of the C-terminus, facilitating membrane partitioning. mdpi.comfrontiersin.org
C-terminal AmidationHelical StabilityCan increase α-helix stability upon membrane interaction. rsc.org
C-terminal AmidationEnzyme ResistanceProvides protection against degradation by carboxypeptidases. mdpi.com

Spectrum of Biological Activities of Cecropin A1/a2

Broad-Spectrum Antimicrobial Efficacy

Cecropins are characterized by their potent lytic activity against various microorganisms. uniprot.orgebi.ac.ukuniprot.orgebi.ac.uk They are key components of the innate immune system in insects. lifescienceproduction.co.ukiscabiochemicals.com The structure of these peptides, featuring a cationic N-terminus and a hydrophobic C-terminus, facilitates their interaction with and disruption of microbial membranes, often leading to cell lysis through pore formation. lifescienceproduction.co.ukiscabiochemicals.com

Cecropin-A1 and Cecropin-A2 demonstrate robust activity against a wide range of Gram-negative bacteria. mdpi.commdpi.comuniprot.orgsb-peptide.com This is a hallmark of the cecropin (B1577577) family of peptides. jmb.or.kr Their mechanism of action often involves binding to the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria, leading to membrane permeabilization and cell death. nih.govnih.gov

Research has shown that Cecropin-A is effective against clinically relevant Gram-negative pathogens. For instance, studies have reported its activity against Escherichia coli, with a lethal concentration (LC50) of 0.9 µM and a lethal concentration (LC90) of 1.7 µM for certain strains. sb-peptide.com A synthesized version of Cecropin A(1-33) also showed a minimum inhibitory concentration (MIC) of approximately 1 µM against E. coli. nih.gov Similarly, Cecropin-A2 has been shown to be active against Klebsiella pneumoniae and Acinetobacter baumannii, with MICs of 4 µg/ml and 2 µg/ml, respectively. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) of Cecropin-A1/A2 against various Gram-negative bacteria as reported in different studies.

BacteriumCecropinMIC (µg/ml)Reference
Pseudomonas aeruginosaCecropin-A232-64 nih.gov
Klebsiella pneumoniaeCecropin-A24 nih.gov
Acinetobacter baumanniiCecropin-A22 nih.gov
Escherichia coliCecropin-A22-32 nih.gov

This table is interactive. Click on the headers to sort the data.

While their primary strength lies in combating Gram-negative bacteria, some studies indicate that Cecropin-A1 and A2 also possess activity against certain Gram-positive bacteria. lifescienceproduction.co.ukiscabiochemicals.comsb-peptide.comasm.org However, this activity is generally considered to be less potent compared to their effect on Gram-negative strains. mdpi.com Some research suggests that modifications to the C-terminus of cecropin are crucial for its broad-spectrum activity, including its efficacy against Gram-positive bacteria. asm.orgnih.gov In contrast, other studies have reported that Cecropin-A2 did not show activity against the Gram-positive bacteria tested, even at the highest concentration of 64 μg/ml. nih.gov The fruit fly's immune response, for example, appears to rely more on other antimicrobial peptides for defense against Gram-positive bacteria. biorxiv.org

Cecropin-A1 and A2 extend their antimicrobial reach to the fungal kingdom. lifescienceproduction.co.ukmdpi.comiscabiochemicals.comsb-peptide.com They have demonstrated fungicidal properties against a variety of fungal pathogens. sb-peptide.comnih.gov For example, Cecropin A has been shown to be effective against Aspergillus and Fusarium species. sb-peptide.comnih.gov Complete lethality was observed at approximately 25 µM for germinating conidia of Aspergillus spp. and at 1.5 µM for both nongerminated and germinated conidia of Fusarium spp. sb-peptide.com The N-terminal region of Cecropin A is believed to be important for its antifungal activity. oup.comresearchgate.net Hybrid peptides incorporating parts of Cecropin A have also shown significant antifungal activity. frontierspartnerships.org

Studies on synthetic peptides derived from Cecropin A have further confirmed their potential against fungal plant pathogens. apsnet.org For instance, a shortened 11-amino-acid peptide from the N-terminus of Cecropin A exhibited antifungal activity. researchgate.net The table below presents the 50% inhibitory concentration (IC50) of a Cecropin A-derived peptide against various fungal plant pathogens.

Fungal PathogenIC50 (µM)Reference
Phytophthora infestans2 apsnet.org

This table is interactive. Click on the headers to sort the data.

The biological activity of Cecropin-A1 and A2 also includes efficacy against various parasites. mdpi.com They have been investigated for their potential to combat malaria parasites (Plasmodium spp.) and trypanosomes. mdpi.comfrontiersin.orgnih.gov

In the context of malaria, cecropins have been shown to interfere with the development of Plasmodium parasites in mosquitoes. frontiersin.orgpnas.orgplos.org For instance, the expression of a cecropin gene in transgenic mosquitoes led to a significant reduction in the number of Plasmodium oocysts. frontiersin.org A novel cecropin from Anopheles gambiae, Cecropin D, has demonstrated potent activity against Plasmodium falciparum sporozoites. plos.orgmalariaworld.org

Regarding trypanosomes, the causative agents of Chagas disease and sleeping sickness, cecropins have also shown promise. nih.govresearchgate.net Genetically engineered symbiotic bacteria expressing Cecropin A have been shown to clear Trypanosoma cruzi infections in the insect vector, Rhodnius prolixus. nih.govscite.ai Furthermore, synthetic analogs of cecropins have demonstrated in vitro activity against T. cruzi. mdpi.com

A critical aspect of the antimicrobial activity of Cecropin-A1 and A2 is their effectiveness against multidrug-resistant (MDR) bacteria. mdpi.commdpi.comnih.gov The rise of antibiotic resistance has spurred the search for alternative antimicrobial agents, and AMPs like cecropins are promising candidates. nih.govnih.govfrontiersin.org

Cecropin A has demonstrated potent antimicrobial activity against multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa. sb-peptide.com Studies have shown that cecropins can effectively kill MDR strains of A. baumannii in both in vitro and in vivo models. jmb.or.kr The mechanism of action against these resistant strains is linked to the disruption of the outer membrane's lipopolysaccharide (LPS) structure. nih.govresearchgate.net

Furthermore, Cecropin-A2 has shown synergistic activity with conventional antibiotics like tetracycline (B611298) against P. aeruginosa, reducing the required MIC of both agents. nih.govnih.gov Hybrid peptides derived from Cecropin A have also exhibited efficacy against MDR Escherichia coli. nih.gov

Antiparasitic Activity (e.g., against Malaria Parasites, Trypanosomes)

Immunomodulatory Functions of this compound

Beyond their direct antimicrobial actions, Cecropin-A1 and A2 possess immunomodulatory functions. sb-peptide.com In insects, the expression of cecropin genes is a key part of the humoral immune response to infection and is induced by the presence of bacteria. uniprot.orgeje.cz The production of these peptides is regulated by immune signaling pathways like the Toll and Imd pathways. biorxiv.org

In mammalian systems, Cecropin A has been shown to exhibit anti-inflammatory properties. sb-peptide.com It can suppress the production of inflammatory mediators such as nitrite (B80452) and various cytokines, including TNF-α, IL-1β, MIP-1, and MIP-2, in lipopolysaccharide (LPS)-stimulated macrophage cells. sb-peptide.com This anti-inflammatory effect is mediated through the inhibition of intracellular signaling pathways like the ERK, JNK, and p38 MAPK pathways. sb-peptide.com This modulation of the immune response highlights a broader therapeutic potential for cecropins beyond their direct killing of microbes.

Anti-Inflammatory Effects and Signaling Pathway Modulation (e.g., NF-κB, MAPK)

Cecropin-A1 and Cecropin-A2 have demonstrated significant anti-inflammatory activities by modulating key signaling pathways involved in the inflammatory response. nih.govnih.gov Research has shown that these peptides can effectively block the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov These pathways are central to the production of pro-inflammatory mediators.

For instance, in studies involving lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages, cecropins have been shown to inhibit the phosphorylation of MAPKs such as ERK, JNK, and p38. nih.gov By doing so, they prevent the downstream cascade that leads to the expression of inflammatory genes. Similarly, they can inhibit the translocation of the NF-κB p65 subunit to the nucleus, a critical step in the activation of this pathway. nih.gov A study on Musca domestica cecropin-A2 (Mdc-A2) revealed that it down-regulated the mRNA expression of NFκB-1 and NFκB-2 in RAW264.7 cells stimulated by Staphylococcus aureus and its component, lipoteichoic acid (LTA). nih.gov This suggests that Cecropin-A2 may exert its anti-inflammatory effects by interfering with the activation of NF-κB signaling. nih.gov

Furthermore, a novel hybrid peptide, Cecropin A (1–8)-LL37 (17–30) (C-L), was found to inhibit the MyD88–NF-κB-signaling pathway in a mouse model of Enterohemorrhagic Escherichia coli (EHEC) infection, thereby modulating the inflammatory response. frontiersin.org This highlights the potential of cecropin-based peptides in controlling inflammation by targeting specific molecular pathways.

Regulation of Cytokine Expression

A key aspect of the anti-inflammatory action of this compound is their ability to regulate the expression of various cytokines. Cytokines are small proteins that play a critical role in cell signaling during an immune response. Cecropins have been shown to effectively suppress the production of pro-inflammatory cytokines while in some cases modulating the expression of anti-inflammatory cytokines.

In various in vitro and in vivo models, cecropins have been observed to inhibit the LPS-induced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov For example, Aedes aegypti cecropins were found to reduce the expression of TNF-α, IL-1β, and IL-6 in the lungs, serum, and peritoneal lavage of mice in an endotoxin (B1171834) shock model. nih.gov Similarly, a cecropin-like peptide from the black fly, SibaCec, significantly inhibited the production of these same cytokines in LPS-stimulated mouse peritoneal macrophages. nih.gov

Studies on a chicken primary hepatocyte-non-parenchymal cell co-culture showed that Cecropin A could decrease the levels of pro-inflammatory cytokines IL-6 and IL-8, as well as Interferon-gamma (IFN-γ). nih.govresearchgate.net Interestingly, it also reduced the levels of the anti-inflammatory cytokines IL-10 and TGF-β1, suggesting a complex immunomodulatory role rather than a purely anti-inflammatory one. nih.govresearchgate.net The hybrid peptide C-L also demonstrated a reduction in the expression of pro-inflammatory cytokines TNF-α, IL-6, and IFN-γ in EHEC-infected mice. frontiersin.org

Host Defense Augmentation in Research Models

Cecropin-A1 and Cecropin-A2 play a significant role in augmenting the host's defense mechanisms, as demonstrated in various research models. Their expression is often strongly induced upon infection, indicating their importance in the innate immune response. escholarship.orgnih.govbiorxiv.org

In Drosophila melanogaster, the genes encoding Cecropin A1 and A2 are part of a cluster that is activated downstream of the Toll and Imd signaling pathways, which are crucial for innate immunity. escholarship.orgnih.govpnas.org While flies with a deletion of the cecropin locus alone did not show increased susceptibility to various microbes, removing these genes in flies already deficient in other antimicrobial peptides revealed a role for cecropins in defending against certain Gram-negative bacteria and fungi. escholarship.orgnih.govbiorxiv.org This suggests a degree of redundancy and synergy within the host's arsenal (B13267) of antimicrobial peptides.

Specifically, pathogen load measurements confirmed that cecropins contribute to controlling infections by Gram-negative bacteria such as Enterobacter cloacae and Providencia heimbachae. nih.govbiorxiv.org Furthermore, studies have shown that pre-inoculation with a non-virulent strain of Pseudomonas aeruginosa can potentiate the fly's defense against a subsequent challenge with a virulent strain, a response that requires both the Toll and Imd pathways and involves the induction of cecropin genes. pnas.org This highlights the role of cecropins as key effectors in a primed immune response.

Research ModelPathogenKey Findings
Drosophila melanogasterEnterobacter cloacae, Providencia heimbachaeCecropins contribute to the control of these Gram-negative bacteria, especially in the absence of other AMPs. nih.govbiorxiv.org
Drosophila melanogasterFungi (Aspergillus fumigatus, Candida albicans)Deletion of the cecropin locus in a background lacking other AMPs led to increased susceptibility to fungal infections. nih.gov
Drosophila melanogasterPseudomonas aeruginosa (non-virulent strain)Pre-exposure induced immune potentiation involving the expression of Cecropin A1 and Cecropin A2. pnas.org
Mouse endotoxin shock modelLipopolysaccharide (LPS)Aedes aegypti cecropins reduced lung damage and edema by decreasing pro-inflammatory cytokine levels. nih.gov
Mouse peritonitis modelEscherichia coliCecropin A improved survival by decreasing endotoxin and TNF-α concentrations in the blood. frontiersin.org

Synergistic Antimicrobial Strategies Involving this compound

The increasing prevalence of antibiotic resistance has spurred research into alternative and combinatorial therapeutic approaches. Cecropin-A1 and Cecropin-A2 have emerged as promising candidates for synergistic strategies, enhancing the efficacy of conventional antibiotics and other host defense peptides.

Combinatorial Efficacy with Conventional Antibiotics

Cecropin-A2 has demonstrated significant synergistic activity when combined with conventional antibiotics, particularly against challenging pathogens like Pseudomonas aeruginosa. nih.govmdpi.com A notable example is the combination of Cecropin A2 with tetracycline. nih.govresearchgate.net In vitro studies showed that this combination led to an 8-fold reduction in the minimum inhibitory concentration (MIC) for both agents against P. aeruginosa. nih.gov This synergistic effect was also observed in an in vivo model using Galleria mellonella larvae, where the combination therapy was significantly more effective than monotherapy with either agent alone. nih.govmdpi.com

The proposed mechanism for this synergy involves Cecropin A2 permeabilizing the bacterial membrane, which in turn facilitates the entry of tetracycline into the cytoplasm where it can inhibit protein synthesis. nih.govresearchgate.net This approach of using a membrane-active peptide to enhance the uptake of a conventional antibiotic represents a promising strategy to combat resistant bacteria. researchgate.net Hybrid peptides incorporating parts of Cecropin A have also shown the ability to improve the efficacy of conventional antibiotics. frontiersin.org

Potentiation of Other Host Defense Peptides

The concept of synergy extends to the interaction of this compound with other host defense peptides (HDPs). Nature often employs a "cocktail" of HDPs to mount an effective defense against pathogens. frontiersin.org This principle has been explored through the creation of hybrid peptides that combine the active domains of different HDPs.

For instance, a hybrid peptide combining the N-terminal of Cecropin A with a portion of the human cathelicidin (B612621) LL-37, named C-L, exhibited superior antibacterial properties compared to its parent peptides. frontiersin.org Another approach involves creating chimeras of Cecropin A and Magainin-2, which have shown potent antibacterial and antitumor activities. frontiersin.org These hybrid and chimeric peptides often exhibit enhanced activity and can have a broader spectrum of action than the individual components. The creation of a "triple hybrid" of Cecropin-A, melittin (B549807), and LL-37 was shown to significantly enhance bactericidal activity against a range of both Gram-negative and Gram-positive organisms. frontiersin.org

Potential in Overcoming Microbial Resistance to Other Agents

A critical application of this compound lies in their potential to overcome existing microbial resistance to conventional antibiotics. mdpi.com By disrupting the bacterial membrane, these peptides can re-sensitize resistant bacteria to drugs to which they were previously impervious. researchgate.net

The synergistic effect observed with tetracycline is a prime example of this potential. nih.gov By facilitating the entry of the antibiotic, Cecropin A2 effectively bypasses the resistance mechanisms that might otherwise prevent tetracycline from reaching its intracellular target. This suggests that cecropins could be used as adjuvants to "revive" the effectiveness of older antibiotics against which resistance has become widespread.

Furthermore, studies on Trichoplusia ni cecropin A have shown its ability to overcome colistin (B93849) resistance in Escherichia coli. mdpi.com The peptide was more efficient than colistin at permeating the membrane of resistant bacteria, demonstrating its capacity to circumvent specific resistance mechanisms. mdpi.com The development of resistance to cecropins themselves appears to be a slow process, adding to their appeal as a sustainable therapeutic option. mdpi.com The application of Cecropin A in aquaculture has been shown to not lead to an increase in antibiotic-resistant bacteria or antibiotic resistance genes, further highlighting its potential as a safer alternative to conventional antibiotics. researchgate.net

Combination StrategyTarget Pathogen(s)Outcome
Cecropin A2 + TetracyclinePseudomonas aeruginosa8-fold reduction in MIC for both agents; improved survival in G. mellonella model. nih.govmdpi.com
Cecropin A (1-8)-LL37 (17-30) (C-L) HybridEnterohemorrhagic Escherichia coli (EHEC)Superior antibacterial properties compared to parental peptides. frontiersin.org
Cecropin A-Melittin HybridsVarious bacteriaHighly bactericidal with reduced host cell toxicity compared to parental peptides. frontiersin.org
Trichoplusia ni cecropin AColistin-resistant Escherichia coliOvercame resistance by efficiently permeating the bacterial membrane. mdpi.com

Mechanisms of Microbial Adaptation and Resistance to Cecropin A1/a2

Comparative Analysis of Resistance Development versus Conventional Antibiotics

It is widely accepted that bacteria develop resistance to antimicrobial peptides (AMPs) like cecropins less readily than to conventional antibiotics. nih.gov This is largely attributed to their distinct mechanisms of action. Conventional antibiotics typically target specific intracellular metabolic pathways or enzymes. nih.gov This focused approach allows a single point mutation in the bacterial genome to potentially confer resistance, which can then rapidly spread through a population under selective pressure.

In contrast, cecropins and other AMPs primarily act on the bacterial membrane, a complex and fundamental structure. nih.govnih.gov Their mode of action often involves multiple steps, such as electrostatic attraction to the negatively charged membrane surface followed by disruption through pore formation or a 'carpet-like' mechanism that dissolves the membrane. nih.govresearchgate.net For a bacterium to develop resistance, it would likely require multiple, substantial modifications to its membrane structure, which could compromise its viability. This multi-target and physically disruptive mechanism imposes a higher evolutionary barrier for the development of resistance compared to the specific, single-target action of many traditional antibiotics.

Research has demonstrated that AMPs can slow the emergence of resistance. For instance, Cecropin (B1577577) A has been shown to disrupt biofilms of uropathogenic Escherichia coli and inhibit the activity of efflux pumps, which are common mechanisms of antibiotic resistance. frontiersin.orgfrontiersin.org By doing so, Cecropin A not only exerts its own antimicrobial effect but also hinders the development of resistance to other agents. frontiersin.orgfrontiersin.org The synergistic use of AMPs with conventional antibiotics can, therefore, be a strategy to enhance efficacy and reduce the likelihood of resistance emerging. nih.gov

Table 1: Comparative Resistance Development: Cecropins vs. Conventional Antibiotics

FeatureCecropin-A1/A2 (Antimicrobial Peptides)Conventional Antibiotics
Primary Target Bacterial cell membrane (multi-target, physical disruption). nih.govSpecific intracellular enzymes or pathways (single-target). nih.gov
Resistance Likelihood Generally lower; development is less frequent. nih.govHigher; resistance can emerge rapidly via single mutations.
Mechanism for Lower Resistance Requires fundamental and complex changes to the bacterial membrane, which are often evolutionarily costly.A single genetic mutation can alter the drug's target site, conferring resistance.
Observed Effects Can slow the emergence of resistance and disrupt existing resistance mechanisms like biofilms and efflux pumps. frontiersin.orgfrontiersin.orgSubject to rapid resistance development through various mechanisms (e.g., target modification, enzymatic inactivation, efflux).

Microbial Strategies to Counteract this compound Action

Despite the lower probability of resistance development, some microorganisms have evolved strategies to defend against cecropins. These mechanisms are generally complex and involve either altering the bacterial surface to prevent the peptide from binding or producing enzymes that degrade the peptide.

One documented strategy is the enzymatic degradation of cecropins. The periodontal pathogen Porphyromonas gingivalis produces extracellular proteases, known as gingipains, that can inactivate cecropins. microbiologyresearch.orgoup.com Studies have shown that purified Arg-x and Lys-x proteases from P. gingivalis can cleave and inactivate Cecropin B and other peptides like a Cecropin A-melittin hybrid. microbiologyresearch.orgnih.gov Mass spectrometry analysis confirmed that this inactivation is due to the specific cleavage of the peptide molecule, a process that can occur within 10-15 minutes. microbiologyresearch.orgnih.gov Other research has shown that proteases from P. gingivalis can also cleave Cecropin P-1. tandfonline.com

Another key resistance mechanism involves the modification of the bacterial outer membrane . The primary target of cationic cecropins is the negatively charged lipopolysaccharide (LPS) layer of Gram-negative bacteria. Some bacteria can alter their LPS to reduce its negative charge, thereby electrostatically repelling the peptide. The entomopathogenic bacterium Photorhabdus luminescens utilizes the PhoP-PhoQ two-component regulatory system to achieve this. nih.govasm.org When activated, this system promotes modifications to the LPS, making the bacterium more resistant to Cecropin A and B. nih.govasm.org A mutant P. luminescens lacking a functional phoP gene was found to be significantly more sensitive to these cecropins, demonstrating the critical role of this system in resistance and virulence. asm.org

Finally, some bacteria may employ active efflux pumps to expel AMPs. The AcrAB-TolC efflux system is a well-known pump in Gram-negative bacteria that confers resistance to a wide range of substances. Research on Photorhabdus laumondii has indicated that the AcrAB efflux pump contributes to its intrinsic resistance to various compounds, including Cecropin A. researchgate.net

Table 3: Documented Microbial Resistance Strategies Against Cecropins

Resistance MechanismDescriptionExample Organism(s)Cecropin(s) Targeted
Proteolytic Degradation Secretion of extracellular proteases (gingipains) that cleave and inactivate the peptide. microbiologyresearch.orgnih.govPorphyromonas gingivalis microbiologyresearch.orgnih.govCecropin B, Cecropin P-1. nih.govtandfonline.com
Outer Membrane Modification The PhoP-PhoQ system alters the lipopolysaccharide (LPS) structure, reducing the net negative charge of the membrane and repelling the cationic peptide. nih.govasm.orgPhotorhabdus luminescens nih.govasm.orgCecropin A, Cecropin B. asm.org
Active Efflux The AcrAB efflux pump actively transports the peptide out of the bacterial cell. researchgate.netPhotorhabdus laumondii researchgate.netCecropin A, Cecropin C. researchgate.net

Advanced Research Methodologies for Cecropin A1/a2 Study

Spectroscopic Techniques (e.g., NMR, CD) for Structural Elucidation in Membrane Mimics

Spectroscopic methods are pivotal in determining the three-dimensional structures of Cecropin-A1 and A2, particularly in environments that mimic biological membranes. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are two of the most powerful techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in revealing the detailed atomic-level structure of cecropins in membrane-mimicking environments. Early studies using two-dimensional NMR determined the solution conformation of Cecropin (B1577577) A in a mixture of water and hexafluoroisopropyl alcohol (HFIP), a solvent used to create a membrane-like hydrophobic environment. nih.govgmclore.org These studies revealed that Cecropin A adopts a structure with two helical regions. nih.govgmclore.org Subsequent NMR studies in dodecylphosphocholine (B1670865) (DPC) micelles, another membrane mimic, have further refined this structural model, showing an α-helical structure from Lys3 to Lys21 and from Ala25 to Val35, connected by a hinge region. nih.govrcsb.org The use of solid-state NMR (ssNMR) on specifically 15N-labeled Cecropin A in oriented phospholipid bilayers has provided direct evidence of the peptide's orientation, indicating that it lies parallel to the membrane surface. researchgate.netnih.govresearchgate.net This orientation is crucial for its proposed "carpet" mechanism of action. cabidigitallibrary.org

Circular Dichroism (CD) Spectroscopy complements NMR by providing information about the secondary structure of the peptides. CD studies have consistently shown that cecropins are largely unstructured or in a random coil conformation in aqueous solutions. acs.orgnih.govnih.gov However, in the presence of membrane-mimicking environments such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they undergo a conformational change to adopt a predominantly α-helical structure. acs.orgnih.govnih.govresearchgate.net The characteristic CD spectra with double minima at approximately 208 and 222 nm confirm this helical conformation, which is believed to be essential for their membrane-disrupting activity. acs.orgnih.gov

TechniqueEnvironmentKey Findings
NMR Spectroscopy 15% (v/v) Hexafluoroisopropyl (HFIP) alcoholTwo helical regions (residues 5-21 and 24-37) nih.govgmclore.org
NMR Spectroscopy Dodecylphosphocholine (DPC) micellesα-helical structure from Lys3 to Lys21 and Ala25 to Val35, linked by a hinge nih.govrcsb.org
Solid-State NMR Oriented phospholipid bilayersPeptide orients parallel to the membrane surface researchgate.net
Circular Dichroism (CD) Aqueous bufferRandom coil or unfolded structure acs.orgnih.govnih.gov
Circular Dichroism (CD) Sodium dodecyl sulfate (SDS) micelles, Trifluoroethanol (TFE)Predominantly α-helical secondary structure acs.orgnih.govnih.govresearchgate.net

Cell-Based Assays for Membrane Permeabilization and Depolarization

To understand how Cecropin-A1 and A2 kill microbial cells, researchers utilize various cell-based assays that measure the peptides' ability to disrupt cell membranes. These assays provide quantitative data on membrane permeabilization and depolarization.

Membrane Permeabilization Assays directly assess the integrity of the bacterial cell membrane after exposure to cecropins. A common method involves using the fluorescent dye 1-N-phenylnaphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly when it enters the hydrophobic interior of a damaged membrane. mdpi.com Studies using this assay have demonstrated that cecropins cause a dose-dependent increase in outer membrane permeability in bacteria like E. coli. mdpi.com Another approach uses the chromogenic substrate ortho-nitrophenyl-β-galactoside (ONPG). If the peptide damages the inner membrane of E. coli, the cytoplasmic enzyme β-galactosidase leaks out and hydrolyzes ONPG, producing a colored product that can be quantified. researchgate.netnih.gov Propidium iodide (PI) is another fluorescent dye used to assess membrane integrity; it can only enter cells with compromised membranes and intercalate with DNA, leading to a significant increase in fluorescence. mdpi.comnih.gov

Membrane Depolarization Assays measure the disruption of the electrochemical potential across the bacterial membrane. These assays often employ potential-sensitive fluorescent dyes. A decrease in fluorescence intensity of these dyes indicates membrane depolarization, a key event in the antimicrobial action of many peptides.

The kinetics of these processes are also studied to correlate membrane disruption with bacterial killing. Time-kill assays, which measure the rate at which bacteria are killed, often show a rapid bactericidal effect that corresponds with the timing of maximum membrane permeability. researchgate.netmdpi.com

Genetic Engineering Approaches for Cecropin-A1/A2 Expression and Modification

The production of sufficient quantities of Cecropin-A1 and A2 for research and potential therapeutic use often relies on genetic engineering techniques. These approaches also allow for the creation of modified peptides with altered properties.

Recombinant Expression Systems are widely used to produce cecropins. Because these peptides can be toxic to the host cells, they are often expressed as fusion proteins. acs.orgscispace.com For instance, cecropins have been fused to partners like calmodulin or a small ubiquitin-related modifier (SUMO) tag, which can increase solubility and prevent degradation of the peptide within the host, such as E. coli. acs.orgscispace.com After purification, the tag is cleaved off to yield the active peptide. acs.orgscispace.com Plant-based expression systems, such as in rice seeds, have also been developed. nih.govresearchgate.netplos.orgcsic.es In these systems, the cecropin gene is placed under the control of an endosperm-specific promoter, leading to its accumulation in seed storage organelles. nih.govresearchgate.netcsic.es

Peptide Modification through genetic engineering allows for structure-activity relationship studies. Site-directed mutagenesis can be used to substitute specific amino acids to investigate their role in antimicrobial activity, membrane interaction, or stability. For example, replacing the tryptophan residue at position 2 has been shown to drastically affect the peptide's activity. rcsb.org Hybrid peptides have also been created by combining domains from different antimicrobial peptides, such as cecropin and magainin or melittin (B549807), in an effort to create novel molecules with enhanced or selective activity. rcsb.orgrcsb.orgkribb.re.kr

ApproachSystem/MethodPurpose
Recombinant Expression E. coli with fusion tags (e.g., Calmodulin, SUMO)High-yield production, prevention of host toxicity and peptide degradation acs.orgscispace.com
Recombinant Expression Transgenic rice seedsIn planta production and accumulation in storage organelles nih.govresearchgate.netplos.orgcsic.es
Peptide Modification Site-directed mutagenesisInvestigate the role of specific amino acids in peptide function rcsb.org
Peptide Modification Hybrid peptide synthesisCreate novel peptides with potentially improved properties rcsb.orgrcsb.orgkribb.re.kr

Comparative Genomics and Proteomics for this compound Family Analysis

Comparative genomics and proteomics provide a broader evolutionary and functional context for Cecropin-A1 and A2 by examining the entire cecropin gene and protein family across different species.

Comparative Genomics involves analyzing the DNA sequences of cecropin genes from various organisms. These studies have revealed that cecropin genes often exist in clusters within the genome. For example, in Drosophila melanogaster, four functional cecropin genes (CecA1, A2, B, and C) and two pseudogenes are clustered together. mdpi.comnih.govnih.gov In the moth Hyalophora cecropia, the locus contains three cecropin genes (A, B, and D). mdpi.comnih.gov Phylogenetic analyses based on gene sequences show that cecropins from Lepidoptera form a distinct group, suggesting they evolved from a single ancestral gene in this insect order. mdpi.com Such analyses help trace the evolutionary history and diversification of this important peptide family. biorxiv.orgmalariaworld.org

Proteomics focuses on the large-scale study of proteins. Proteomic techniques can identify the various cecropin isoforms present in an organism's hemolymph (insect blood) following an immune challenge. This approach has been used to identify novel cecropin-like peptides in various insect species. By comparing the proteomes of different insects, researchers can identify conserved and variable regions within the cecropin family, which can provide clues about their structure-function relationships. asm.orgresearchgate.net

In Vivo Model Systems for Efficacy and Immunomodulation Studies (excluding human clinical trials)

To assess the therapeutic potential of Cecropin-A1 and A2, researchers use various in vivo model systems. These models allow for the evaluation of the peptides' efficacy in a living organism and their ability to modulate the immune system.

Efficacy Studies in Animal Models of Infection have demonstrated the potential of cecropins to combat bacterial infections. Rodent models are commonly used, where an infection is induced, for example, with E. coli. Subsequent administration of cecropins, such as Cecropin A and B, has been shown to reduce bacterial load, decrease plasma endotoxin (B1171834) levels, and improve survival rates. mdpi.comresearchgate.net These studies provide crucial proof-of-concept for the antimicrobial activity of cecropins in a complex biological system.

Immunomodulation Studies investigate the ability of cecropins to influence the host's immune response. Beyond their direct antimicrobial effects, some cecropins have been shown to possess anti-inflammatory properties. In mouse models of endotoxin-induced shock, administration of Aedes aegypti cecropins significantly reduced the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and alleviated lung damage. nih.gov These immunomodulatory effects suggest that cecropins may have a dual role in host defense: directly killing pathogens and dampening harmful inflammatory responses. explorationpub.com

Model SystemFocus of StudyKey Findings
Rodent models of bacterial infection Antimicrobial efficacyReduced bacterial load, decreased endotoxin levels, and increased survival mdpi.comresearchgate.net
Mouse models of endotoxin shock ImmunomodulationReduced pro-inflammatory cytokine production and tissue damage nih.gov
Rat model of septic shock Efficacy and immunomodulationReduced mortality and plasma TNF-α levels researchgate.net

Future Research Directions for Cecropin A1/a2

Elucidation of Novel Mechanisms of Action

While the membrane-disrupting capabilities of cecropins are well-documented, ongoing research aims to uncover more nuanced mechanisms of action. mdpi.comnih.gov At lower concentrations, Cecropin-A is thought to form ion channels or pores in bacterial membranes, disrupting the electrolyte balance and leading to cell death. mdpi.com At higher concentrations, a "carpet-like" mechanism is proposed, where the peptides coat the membrane surface, leading to its eventual collapse. mdpi.com

Future investigations will likely focus on:

Intracellular Targets: Identifying specific intracellular molecules, such as nucleic acids, that Cecropin-A1/A2 may interact with after membrane permeabilization. wikipedia.org

Synergistic Interactions: Understanding how this compound can work in concert with conventional antibiotics to enhance their efficacy and combat drug resistance. wikipedia.org

Exploration of this compound Beyond Direct Antimicrobial Applications

A significant and promising area of future research is the exploration of the immunomodulatory and other non-antimicrobial properties of this compound. mdpi.comnih.gov These peptides have demonstrated the ability to influence the host's immune response, opening up possibilities for new therapeutic applications.

Anti-inflammatory Properties: Cecropin (B1577577) A has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in various cell models. nih.govfrontiersin.org It can also suppress the activation of key signaling pathways like MAPKs and NF-κB. nih.govfrontiersin.org Further research will likely investigate the precise molecular interactions responsible for these effects and their potential in treating inflammatory conditions.

Immunomodulatory Effects: Beyond simple anti-inflammatory action, cecropins can modulate the immune system in more complex ways. frontiersin.orgplos.org They can stimulate the migration of leukocytes to infection sites and influence the balance between pro- and anti-inflammatory cytokines. plos.org Understanding these multifaceted immunomodulatory activities could lead to the development of therapies for a range of immune-related disorders. frontiersin.org

Anticancer Activity: Studies have indicated that cecropins, including Cecropin A, exhibit cytotoxic activity against various cancer cell lines, such as leukemia and bladder cancer, often at concentrations that are not harmful to normal cells. wikipedia.orgfrontiersin.org Future research will focus on elucidating the mechanisms of this selective cytotoxicity and exploring their potential as novel cancer therapeutics. wikipedia.org

Table 1: Investigated Non-Antimicrobial Activities of Cecropin A

ActivityModel SystemKey FindingsReference
Anti-inflammatoryMouse peritoneal macrophages, Human PBMCsInhibited expression of iNOS, nitrite (B80452), TNF-α, IL-1β, and IL-6. nih.gov nih.gov
Anti-inflammatoryMurine endotoxin (B1171834) shock modelReduced TNF-α, IL-1β, and IL-6 expression in lungs, serum, and peritoneal lavage. nih.gov nih.gov
ImmunomodulatoryChicken primary hepatocyte co-cultureAlleviated inflammatory response by decreasing pro-inflammatory cytokines (IL-6, IL-8, IFN-γ). frontiersin.org frontiersin.org
AnticancerHuman leukemia and bladder cancer cell linesDemonstrated strongly cytotoxic activity against cancer cells with minimal effect on normal fibroblasts. wikipedia.org wikipedia.org

Development of Innovative Delivery Systems and Formulations for Enhanced Activity

A major hurdle in the therapeutic application of peptides like this compound is their susceptibility to degradation and potential for toxicity at high concentrations. researchgate.net Innovative delivery systems are being developed to overcome these limitations.

Nanotechnology-based Formulations: The use of nanocarriers such as liposomes, polymers, and nanoparticles is a promising strategy to protect the peptides from enzymatic degradation, improve their stability, and facilitate targeted delivery. researchgate.netnih.govnih.gov

Biomaterial Coatings: this compound and their analogs could be used to coat medical devices and biomaterials to prevent biofilm formation and device-associated infections. mdpi.comresearchgate.net

Fusion Proteins: Creating fusion proteins, for instance with oleosin, can enable high-level production in systems like rice seeds and facilitate easier purification. plos.org

Addressing Challenges in Peptide Production and Stability for Broader Research Adoption

The high cost of chemical synthesis and the low yield from natural sources are significant barriers to the widespread use of this compound in research and clinical development. plos.org

Recombinant Production Systems: Utilizing biofactories such as plants or microbial systems for recombinant production is a key strategy to reduce manufacturing costs. plos.orgnih.gov Research is focused on optimizing expression systems to increase yields and simplify purification processes.

Improving Peptide Stability: Strategies to enhance the stability of cecropins include chemical modifications like cyclization and the substitution of amino acids with D-amino acids to make them less susceptible to proteases. researchgate.net

Computational and Bioinformatic Approaches for Peptide Design and Prediction

Computational tools and bioinformatic analyses are becoming indispensable for accelerating the discovery and optimization of antimicrobial peptides. amazonaws.comresearchgate.net

De Novo Design: Algorithms can be used to design novel peptide sequences with enhanced antimicrobial activity and selectivity based on known structures and properties of peptides like Cecropin-A. researchgate.net

Predictive Modeling: Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can predict the antimicrobial potential and other biological activities of new peptide sequences identified from genomic or transcriptomic data. researchgate.netplos.org

Hybrid Peptide Design: Computational studies can analyze the structural stability and functionality of hybrid peptides, which combine domains from different antimicrobial peptides (e.g., cecropin and magainin) to create novel molecules with broader activity spectra. researchgate.net

Q & A

Q. What are the primary mechanisms of action of Cecropin-A1/A2 against bacterial membranes?

To investigate this, researchers typically employ biophysical techniques such as circular dichroism (CD) spectroscopy to assess peptide secondary structure upon membrane binding, and fluorescence assays (e.g., dye leakage from liposomes) to quantify membrane disruption. Comparative studies using bacterial strains with varying lipid compositions can clarify selectivity .

Q. How do structural modifications (e.g., amino acid substitutions) alter this compound bioactivity?

Methodologies include solid-phase peptide synthesis followed by in vitro antimicrobial susceptibility testing (e.g., MIC assays). Computational tools like molecular dynamics simulations may predict structural stability and membrane interaction patterns. Validating these predictions requires correlating simulation data with experimental results from hemolysis assays and cytotoxicity screens .

Q. What standardized assays are used to evaluate this compound efficacy in vitro?

Common assays include broth microdilution for MIC determination, time-kill kinetics, and checkerboard assays for synergy testing with conventional antibiotics. Standardization requires adherence to CLSI guidelines, including controls for pH, cation concentration, and serum interference, which can modulate peptide activity .

Advanced Research Questions

Q. How can experimental designs address discrepancies in this compound cytotoxicity reports across studies?

Contradictions often arise from variations in cell lines, exposure times, or peptide purity. To resolve these, researchers should:

  • Replicate experiments using identical conditions (e.g., primary vs. immortalized cells).
  • Validate peptide purity via HPLC and mass spectrometry.
  • Perform meta-analyses of published data to identify confounding variables (e.g., endotoxin contamination) .

Q. What strategies optimize this compound stability in vivo for therapeutic applications?

Approaches include PEGylation, cyclization, or formulation with lipid carriers to reduce protease degradation. Pharmacokinetic studies (e.g., serum half-life assays in murine models) paired with in silico stability prediction tools (e.g., PeptideCutter) can guide iterative design improvements. Ensure ethical compliance for animal studies .

Q. How do researchers distinguish membrane permeabilization from intracellular targeting in this compound mode of action?

Advanced methodologies combine confocal microscopy (using fluorescently tagged peptides) with transcriptomic/proteomic profiling of treated bacteria. Flow cytometry can quantify membrane integrity via propidium iodide uptake, while RNA-seq identifies gene expression changes linked to intracellular stress pathways .

Q. What computational tools are effective for predicting this compound interactions with host cells?

Molecular docking (e.g., AutoDock Vina) and coarse-grained simulations (e.g., MARTINI force field) model peptide-membrane interactions. Machine learning platforms like DeepAMP or AntiBP predict toxicity and specificity by training on curated peptide databases .

Methodological Considerations

Q. How should researchers validate this compound activity in polymicrobial infection models?

Use 3D co-culture systems (e.g., biofilm models with mixed bacterial species) and omics approaches (metagenomics/metatranscriptomics) to assess peptide efficacy in complex communities. Include controls for biofilm dispersion agents to isolate peptide-specific effects .

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?

Nonlinear regression models (e.g., log-logistic curves) quantify IC50/EC50 values. For heterogeneous datasets, Bayesian hierarchical models account for variability across replicates. Open-source tools like GraphPad Prism or R packages (drc, nlme) facilitate robust analysis .

Q. How can researchers ensure reproducibility in this compound studies?

Adhere to FAIR principles:

  • Document peptide synthesis protocols (e.g., resin type, cleavage conditions).
  • Share raw data (e.g., microscopy images, flow cytometry files) via repositories like Zenodo.
  • Use standardized strain repositories (e.g., ATCC) and reference materials for assay calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.